molecular formula C13H16N2O B7877540 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

Cat. No.: B7877540
M. Wt: 216.28 g/mol
InChI Key: VONPCQQZUIUOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole (CAS Number: 1341609-27-5) is a chemical compound with the molecular formula C 13 H 16 N 2 O and a molecular weight of 216.28 g/mol [ ]. This high-purity reagent serves as a useful research chemical for various investigative applications [ ]. Research Context and Potential While this specific compound's applications are an area of active research, its structure incorporates the benzo[d]oxazole scaffold, which is a significant moiety in medicinal chemistry. Compounds containing the benzo[d]oxazole structure have been reported in scientific literature to exhibit a range of biological activities, including potential as tyrosinase inhibitors for dermatological research [ Handling and Safety Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and precautionary information. Intended Use This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methylpiperidin-4-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONPCQQZUIUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analysis of 2 4 Methylpiperidin 4 Yl Benzo D Oxazole

Established Synthetic Routes to 2-Piperidinylbenzo[d]oxazole Scaffolds

The construction of the 2-substituted benzoxazole core is a well-documented area in synthetic organic chemistry. These methods are adaptable for creating analogues bearing the piperidinyl moiety.

A primary and widely employed method for synthesizing the 2-piperidinylbenzo[d]oxazole scaffold is the condensation reaction between a substituted 2-aminophenol (B121084) and a piperidine-containing carbonyl compound, such as an aldehyde, ketone, or carboxylic acid. mdpi.comorganic-chemistry.org This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the stable benzoxazole ring.

Several methods have been developed for the synthesis of 2-substituted benzoxazoles through the condensation of o-aminophenols with aldehydes, acids, or their derivatives. mdpi.comtku.edu.tw An analogous reaction, the condensation of o-aminothiophenols with piperidine-4-carboxylic acid using polyphosphoric acid (PPA), has been successfully used to synthesize 2-(piperidin-4-yl)benzothiazole, a close structural relative. nih.gov This suggests a direct and viable pathway for synthesizing this compound by reacting a 2-aminophenol with 4-methylpiperidine-4-carboxylic acid or its corresponding aldehyde. The reaction generally involves heating the reactants, often in the presence of an acid catalyst like PPA or under conditions that facilitate the removal of water to drive the reaction to completion. nih.govacsgcipr.org

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and side-product formation. For the synthesis of 2-substituted benzoxazoles, several parameters can be fine-tuned. nih.gov

Key optimization factors include the choice of solvent, base, temperature, and catalyst. Studies have shown that for similar syntheses, solvents like dichloromethane (B109758) (DCM) can provide superior results. nih.gov The reaction temperature can also be adjusted; in some cases, reducing the temperature from 80 °C to room temperature has little negative impact on the yield. nih.gov The choice of base is also crucial, with organic bases sometimes being preferred. nih.gov For upscaling reactions, slight adjustments, such as prolonging the reaction time, can help maintain high yields. acs.org

The table below summarizes the optimization of various parameters for benzoxazole synthesis based on related studies. nih.gov

ParameterVariationEffect on Yield/PurityReference
Solvent Dichloromethane (DCM), Dichloroethane (DCE), TolueneDCM often provides the best results in terms of yield. nih.gov
Base 2-F-Pyr, Pyridine (B92270), Triethylamine (TEA)The type of base can significantly impact the reaction's efficiency. nih.gov
Temperature 0 °C, Room Temperature, 80 °C, 90 °COptimal temperature varies; some reactions proceed efficiently at room temperature. nih.gov
Catalyst BF₃·Et₂O, LiHMDS, Cs₂CO₃Lewis acids or appropriate bases can activate substrates and promote cyclization. acs.org

This table is illustrative, based on general findings for 2-substituted benzoxazole synthesis.

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to reduce the use of hazardous substances and improve energy efficiency. ijpsonline.com Several environmentally benign methods for benzoxazole synthesis have been developed, offering advantages over traditional approaches. researchgate.net

These green methods include:

Ultrasound-assisted synthesis : Using ultrasound irradiation can lead to significantly shorter reaction times, milder reaction conditions, and high yields. ijpsonline.comresearchgate.net

Microwave irradiation : This technique often accelerates the reaction, leading to a rapid and efficient synthesis of benzoxazoles. tku.edu.tw

Use of recoverable catalysts : Magnetically separable nanocatalysts, such as Ag@Fe₂O₃, allow for easy recovery and reuse of the catalyst, making the process more economical and sustainable. ckthakurcollege.net

Solvent-free conditions : Performing reactions without a solvent minimizes waste and simplifies product purification. tku.edu.twresearchgate.net

Aqueous media : Using water as a solvent is a green alternative to volatile organic compounds. organic-chemistry.org

The following table compares different green synthetic methods for benzoxazole synthesis.

Green MethodCatalyst/ConditionsAdvantagesReference(s)
Ultrasonication Ionic Liquid supported on Fe₃O₄ nanoparticlesShort reaction time (30 min), high yields (up to 90%), solvent-free. researchgate.net
Nanocatalysis Ag@Fe₂O₃ core-shell nanoparticlesHigh yields (88-97%), room temperature, reusable magnetic catalyst. ckthakurcollege.net
Microwave Irradiation L-prolineInexpensive catalyst, solvent-free, rapid synthesis. tku.edu.tw
Aqueous Synthesis Samarium triflateReusable catalyst, mild conditions, easy work-up. organic-chemistry.org

Strategic Derivatization and Functionalization of the Core Structure

Once the core this compound structure is synthesized, it can be strategically modified to modulate its biological properties. Both the benzoxazole and piperidine rings offer sites for functionalization.

The benzoxazole ring is a key pharmacophore, and its substitution pattern significantly influences biological activity. nih.gov The oxygen and nitrogen atoms within the ring can act as hydrogen bond acceptors, while the planar aromatic system can engage in π-stacking interactions with biological targets like proteins. nih.gov

Structure-activity relationship (SAR) studies on various benzoxazole derivatives have revealed that substituents at the 2- and 5-positions are particularly important for antimicrobial and anticancer activities. nih.govresearchgate.net For instance, introducing an electron-withdrawing group like a bromine atom onto the benzoxazole ring has been shown to enhance antimicrobial potency. nih.gov Furthermore, the benzoxazole ring can be sensitive to hydrolysis under physiological conditions, which can be exploited in pro-drug design, where the ring opens to release an active species at a specific site. nih.gov The introduction of different groups, such as trifluoromethylbenzamide or methylbenzamide moieties, at the 5-position of the benzoxazole ring has been explored to tune antifungal activities. mdpi.com

Introducing chiral centers or substituents onto the piperidine ring can modulate physicochemical properties and enhance biological activity and selectivity. researchgate.net For example, studies on other bioactive molecules have shown that adding a methyl group to the piperidine ring can significantly increase selectivity for a specific biological target. researchgate.net The position of substitution is also critical; for instance, para-substitution on a piperidine ring has been found to be more favorable for monoamine oxidase (MAO) inhibition than meta-substitution. acs.org The nature of the substituent is equally important, as demonstrated by the enhanced MAO inhibitory effect observed upon adding a hydroxyl group to the piperidine moiety. acs.org The versatility of the piperidine ring allows for a wide range of chemical modifications to fine-tune the pharmacological properties of the parent compound. nih.gov

Introduction of Bridging Linkers and Diverse Substituents for Structural Diversity

The strategic introduction of bridging linkers and a variety of substituents to the this compound scaffold is a key approach to expanding its structural diversity. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds, potentially leading to analogues with enhanced properties. Methodologies for these modifications range from the incorporation of short carbon bridges within the piperidine ring to the attachment of complex side chains and heterocyclic systems via various linking moieties.

One notable strategy for modifying the piperidine moiety involves the introduction of one- or two-carbon bridges. This approach not only imparts a degree of conformational rigidity to the piperidine ring but also enhances the sp³ character of the molecule, a feature often associated with improved physicochemical properties for drug candidates. nih.gov The creation of these bridged structures can be a systematic chemical approach to control the conformation of the piperidine ring. nih.gov For instance, a quinuclidine (B89598) analogue, which features a rigid bridged system, has been shown to maintain the affinity of its non-bridged piperidine counterpart in certain biological contexts, suggesting that the receptor's binding pocket can accommodate such steric constraints. nih.gov

Another versatile method for introducing structural diversity is through the use of linker groups to attach various substituents to the benzoxazole or piperidine core. The Mannich reaction, for example, has been employed to create a methylene (B1212753) bridge between a benzoxazolone ring and a 4-methylpiperidine (B120128) moiety. jmchemsci.com This reaction typically involves the condensation of the benzoxazolone, formaldehyde, and the secondary amine (4-methylpiperidine) to forge the N-CH₂-N linkage. jmchemsci.com

Furthermore, longer and more complex linkers can be utilized to append other chemical entities. For example, a three-carbon spacer has been used to couple 2-(piperazin-1-yl)benzoxazole/benzothiazole (B30560) derivatives with 5-substituted 1,3,4-oxadiazole-2-thiol. researchgate.net In a different approach, N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide analogues have been synthesized. This involves first acetylating 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole with chloropropionyl chloride to introduce a chloro-propanamide linker, which then serves as a reactive handle for coupling with various secondary amines or heterocyclic compounds. nih.gov

The introduction of substituents is not limited to the piperidine ring or through linkers. Direct substitution on the benzoxazole ring itself is a common strategy. For instance, the synthesis of benzoxazole derivatives with substituents at various positions of the benzoxazole ring has been reported, often starting from appropriately substituted 2-aminophenols. nih.gov These synthetic routes allow for the incorporation of a wide array of functional groups, thereby modulating the electronic and steric properties of the final compounds.

The following table summarizes various approaches to introduce bridging linkers and substituents in analogues related to this compound.

Core Structure Modification Strategy Linker/Bridge Introduced Substituent/Moiety Reaction Type Reference
PiperidineCarbon BridgingOne or two-carbon bridge-Intramolecular cyclization nih.gov
BenzoxazoloneMethylene Bridge-CH₂-4-MethylpiperidineMannich reaction jmchemsci.com
2-(Piperazin-1-yl)benzoxazoleAlkyl Linker-(CH₂)₃-5-Substituted-1,3,4-oxadiazole-2-thiolNucleophilic substitution researchgate.net
5-Amino-2-(4-chlorobenzyl)-benzo[d]oxazolePropanamide Linker-CO-CH₂-CH₂-Various secondary amines and heterocyclesAcylation followed by nucleophilic substitution nih.gov
Benzo[d]oxazoleDirect Substitution-Phenyl, trifluoromethylphenyl, etc.Multistep synthesis nih.gov

These examples highlight the chemical tractability of the this compound framework and its analogues, allowing for extensive structural exploration through the introduction of a wide range of bridging elements and substituents.

Molecular Mechanisms and Target Interactions of 2 4 Methylpiperidin 4 Yl Benzo D Oxazole

Identification and Characterization of Primary Molecular Targets and Binding Sites

There is no publicly available research identifying the primary molecular targets or binding sites for 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Without identification of a primary target, the intracellular signaling pathways modulated by this compound remain unknown.

Detailed Analysis of Specific Interactions with Receptors and Enzymes

Ligand-Protein Binding Characterization and Kinetics

No data on the ligand-protein binding characterization or kinetics for this compound is available.

Distinction Between Allosteric Modulation and Orthosteric Binding Mechanisms

The mechanism of binding, whether through allosteric modulation or orthosteric interaction, has not been determined for this compound. nih.gov

Analysis of Cellular Responses and Downstream Biological Effects Attributed to Pharmacological Action

There are no studies documenting the cellular responses or downstream biological effects resulting from the pharmacological action of this compound.

Structure Activity Relationship Sar Studies of 2 4 Methylpiperidin 4 Yl Benzo D Oxazole and Its Analogues

Impact of Substituents on the Piperidine (B6355638) Ring on Observed Biological Activity

The piperidine ring, a common scaffold in medicinal chemistry, plays a pivotal role in the interaction of these compounds with their biological targets. ajchem-a.comscielo.br Alterations to this ring, both at its carbon centers and the nitrogen atom, can profoundly affect potency and selectivity.

The presence of a methyl group at the 4-position of the piperidine ring appears to be a key determinant of biological activity. While direct SAR studies on 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole are limited, related series of compounds provide strong evidence for the positive influence of this substituent.

In a study of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the compound bearing a 4-methylpiperidine (B120128) group exhibited greater anti-inflammatory activity than the corresponding unsubstituted piperidine analogue. nih.gov This suggests that the methyl group may enhance binding affinity to the biological target, potentially through favorable hydrophobic interactions or by inducing a more active conformation of the molecule.

Table 1: Comparison of Anti-inflammatory Activity Based on Piperidine Substitution Data extracted from a study on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides. nih.gov

Substituent on Piperidine Ring% Protection (Carrageenan-induced paw edema)
4-Methylpiperidine72.7%
PiperidineActivity similar to standard drug (Ibuprofen, 64.7%)
2-Methylpiperidine (B94953)57.3%

As shown in the table, the 4-methylpiperidine derivative provided a higher degree of protection (72.7%) compared to the 2-methylpiperidine derivative (57.3%) and the unsubstituted piperidine derivative, highlighting the importance of the position and presence of this alkyl group. nih.gov

Modification of the piperidine nitrogen atom, typically through acylation or alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-containing compounds. mdpi.com For instance, in a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, which are structurally related to the benzoxazole (B165842) series, coupling of various carboxylic acids to the piperidine nitrogen resulted in a range of NLRP3 inhibitory activities. mdpi.com This indicates that the N-substituent can significantly influence how the molecule interacts with its target.

Similarly, studies on other heterocyclic cores attached to piperidine have shown that N-sulfonylation with groups like 4-chlorophenylsulfonyl can impart potent enzyme inhibitory and antibacterial activities. scielo.brscielo.br In another example, a benzoxazole derivative featuring a 2-(piperidin-1-yl)ethoxy substituent at the 4-position of a phenyl ring (which is at the 2-position of the benzoxazole) demonstrated significant antibacterial activity, indicating that complex N-substitutions are tolerated and can confer specific biological functions. nih.gov

Influence of Benzoxazole Core Modifications on Pharmacological Potency and Selectivity

The benzoxazole core is a versatile scaffold whose electronic and steric properties can be fine-tuned through substitution on its benzene (B151609) ring or by altering the substituent at the 2-position. researchgate.netresearchgate.net

A strong structure–activity relationship has been observed for benzoxazole derivatives, emphasizing the critical importance of substituents at the 2- and 5-positions of the benzoxazole core for influencing antimicrobial and anti-inflammatory potency. nih.govnih.gov

Table 2: Impact of Benzoxazole Ring Substitution on Biological Activity Data synthesized from multiple studies on various benzoxazole derivatives.

PositionSubstituent TypeObserved EffectReference
5Amide LinkagePotent anti-inflammatory activity nih.gov
5ChloroCreates distinct analogues for evaluation biosynth.com
GeneralElectron-withdrawing groupsCan disfavor formation, potentially altering biological profile nih.gov
5Substitution (general)Considered critical for antimicrobial potency nih.govnih.gov

The substituent at the 2-position of the benzoxazole ring is fundamental to the molecule's identity and activity. Replacing the 4-methylpiperidin-4-yl group with other heterocyclic systems can lead to significant changes in the pharmacological profile.

A study directly comparing 4-(benzoxazole-2-yl)piperidine derivatives with 1-(benzoxazole-2-yl)piperazine derivatives found differences in their α1-adrenoceptor antagonistic activities, demonstrating that replacing the piperidine C4-linkage with a piperazine (B1678402) N1-linkage alters biological function. researchgate.net Furthermore, the introduction of a thiophene (B33073) ring at the 2-position has been shown to result in strong activity in cancer cell lines. researchgate.net

Bioisosteric replacement is a key strategy in medicinal chemistry. google.com The benzisoxazole scaffold, for example, is often used as a bioisosteric replacement for benzoyl groups and can be considered an alternative to the benzoxazole core. nih.gov Similarly, other five-membered heterocycles like 1,3,4-oxadiazoles can be considered as potential bioisosteres for the benzoxazole ring, with derivatives showing potent antimicrobial activity. mdpi.com

Table 3: Effect of Replacing the Substituent at Position 2 of the Benzoxazole Ring

Substituent at Position 2Resulting ScaffoldObserved Biological Target/ActivityReference
Piperidin-4-yl2-(Piperidin-4-yl)benzoxazoleα1-Adrenoceptor antagonism researchgate.net
Piperazin-1-yl2-(Piperazin-1-yl)benzoxazoleα1-Adrenoceptor antagonism (activity varied) researchgate.net
Thiophene2-(Thiophen-yl)benzoxazoleAntiproliferative activity researchgate.net
Phenyl2-PhenylbenzoxazolePotential S. aureus Sortase A Inhibition nih.gov

Stereochemical Considerations and Enantiomeric Activity Profiles

Stereochemistry is a critical factor in the interaction between a drug and its biological target. While this compound itself is achiral, the introduction of additional substituents on the piperidine ring or the benzoxazole core could create chiral centers.

Development of Predictive Pharmacophore Models for Optimal Target Interaction

The development of a predictive pharmacophore model is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the essential steric and electronic features that a molecule must possess to elicit a specific biological response. For the this compound series, such models are constructed by analyzing the SAR data from a range of synthesized analogues and their corresponding biological activities. While a specific, validated pharmacophore model for this compound is not extensively published in publicly available literature, the principles of its development can be inferred from SAR studies on closely related piperidine- and piperazine-substituted benzoxazole derivatives. nih.gov

A key study in this area focused on optimizing benzoxazole-piperidine and -piperazine derivatives as multi-target antipsychotics with high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov The findings from this research offer valuable insights into the pharmacophoric requirements for this class of compounds.

A foundational pharmacophore hypothesis for these analogues typically includes several key features: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and a positive ionizable feature. The benzoxazole core itself is a critical hydrophobic element and can also participate in hydrogen bonding. The piperidine ring provides a basic nitrogen atom, which is often protonated at physiological pH, thus representing a positive ionizable feature crucial for interaction with acidic residues in a receptor's binding pocket.

To understand the development of a predictive model, let's consider the systematic modifications of the 2-(piperidinyl)benzo[d]oxazole scaffold and their impact on activity, which forms the basis of a pharmacophore model.

Key Pharmacophoric Features Derived from SAR:

The Benzoxazole Moiety: This planar, aromatic system is a cornerstone of the pharmacophore. Its hydrophobic nature contributes to van der Waals interactions within the binding pocket. Substitutions on the benzoxazole ring can modulate electronic properties and provide additional interaction points. For instance, the introduction of a fluorine atom can enhance binding affinity and improve metabolic stability.

The Piperidine Ring: This saturated heterocycle is a key feature. The nitrogen atom within the piperidine ring is a critical basic center. Its ability to be protonated allows for the formation of a salt bridge with negatively charged amino acid residues, such as aspartate or glutamate, in the target protein. nih.gov

The Linker between the Pharmacophoric Groups: The nature of the substituent at the 4-position of the piperidine ring and the linker connecting it to other parts of the molecule are crucial for optimal orientation within the binding site. In the parent compound, the methyl group at the 4-position of the piperidine ring contributes to the hydrophobic interactions. In related series, this position has been explored with various substituents to probe the size and nature of the corresponding pocket in the receptor.

N-Substitution on the Piperidine Ring: The substitution on the piperidine nitrogen significantly influences activity. In many active analogues, this nitrogen is part of a longer chain that connects to another aromatic or functional group, further defining the spatial arrangement of the pharmacophore. For example, a propyl-phenoxy linker attached to the piperidine nitrogen has been shown to be beneficial for activity in related multi-target antipsychotic agents. nih.gov

Interactive Data Table: Structure-Activity Relationship of Benzoxazole-Piperidine Analogues

The following interactive table summarizes the SAR data for a series of benzoxazole-piperidine analogues, which would be instrumental in developing a predictive pharmacophore model. The data highlights how modifications to different parts of the molecule affect binding affinity for relevant biological targets.

Compound IDBenzoxazole SubstitutionPiperidine N-SubstitutionKey Target Affinities (Ki, nM)Inferred Pharmacophoric Contribution
Analog 1 Unsubstituted-HModerateBasic core for primary interaction.
Analog 2 6-Fluoro-HIncreasedFluorine enhances hydrophobic and/or polar interactions.
Analog 3 Unsubstituted-CH3VariableSmall hydrophobic group may or may not be optimal.
Analog 4 Unsubstituted-(CH2)3-O-PhHighExtended linker and terminal phenyl group access additional binding pockets.
Analog 5 6-Fluoro-(CH2)3-O-PhVery HighCombination of fluoro substitution and extended N-substituent leads to optimal interactions. nih.gov
Analog 6 Unsubstituted-(CH2)3-O-(4-F-Ph)HighTerminal fluorine on phenyl ring can further enhance binding.

From this data, a predictive pharmacophore model would emerge with defined vectors for a hydrogen bond acceptor (on the benzoxazole), a positive ionizable center (the piperidine nitrogen), and at least two hydrophobic regions (the benzoxazole ring and the N-linked phenyl group), all with specific spatial relationships to one another. This model would then serve as a powerful tool for the virtual screening of compound libraries to identify novel molecules with the desired activity profile and for the rational design of new, more potent analogues.

Computational Chemistry and Advanced Molecular Modeling Approaches for 2 4 Methylpiperidin 4 Yl Benzo D Oxazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode of a ligand, such as 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole, within the active site of a target protein.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized to its lowest energy conformation. Docking software then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Each of these poses is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The results would reveal the most likely binding mode of this compound, highlighting its conformational stability within the target's active site. For instance, studies on similar heterocyclic compounds, such as benzimidazole (B57391) derivatives, have successfully used molecular docking to predict binding interactions. nih.gov

Table 1: Illustrative Docking Results for a Benzoxazole (B165842) Derivative

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Interactions
Cyclooxygenase-2 (COX-2) -9.8 Hydrogen bonds, hydrophobic interactions
Tumor Necrosis Factor-alpha (TNF-α) -8.5 Pi-pi stacking, hydrogen bonds

This table is illustrative and shows the type of data generated from molecular docking studies.

A crucial outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand-protein interaction. For anti-inflammatory targets, certain residues are frequently involved in the binding of inhibitors. For example, docking studies of various anti-inflammatory compounds have identified interactions with residues such as Arg-120 and Tyr-355 in the COX-2 enzyme. While specific data for this compound is not available, it is plausible that its benzoxazole core and piperidine (B6355638) moiety would form critical hydrogen bonds and hydrophobic interactions with similar key residues.

For instance, in studies of benzothiazole (B30560) derivatives targeting α-glucosidase, key interactions with the active site residues of the enzyme were identified, which helped to understand their inhibitory mechanism. researchgate.net Similarly, for this compound, docking would likely pinpoint which amino acids its oxazole (B20620) nitrogen, methyl group, and piperidine nitrogen interact with, providing a roadmap for optimizing its structure to enhance these interactions and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding which structural features are most important for activity.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of molecules, such as molecular weight, logP (lipophilicity), and various topological indices. For a series of benzoxazole derivatives, a 2D-QSAR study would involve compiling their biological activity data (e.g., IC50 values) and calculating a wide range of 2D descriptors. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a subset of these descriptors with the observed activity. nih.gov Such models have been successfully applied to various heterocyclic systems to predict their anti-inflammatory, anticancer, and antimicrobial activities. nih.govjocpr.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structures of the molecules. nih.gov These methods require the alignment of a set of molecules and the calculation of their steric and electrostatic fields. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model. nih.govnih.gov

For a series of derivatives related to this compound, a 3D-QSAR study would provide a visual representation of the regions in space where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or diminish biological activity. This provides a detailed 3D map for guiding the design of new, more potent compounds. nih.govchemijournal.com

Both 2D- and 3D-QSAR studies result in the identification of key molecular descriptors that are correlated with the biological activity of interest. These descriptors can be broadly categorized as physicochemical, steric, and electronic.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity (related to polarizability), and dipole moment. For benzoxazole derivatives, lipophilicity is often a critical factor influencing their ability to cross cell membranes and reach their target. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR, the steric fields highlight regions where bulky substituents are either favored or disfavored for optimal activity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrostatic fields in 3D-QSAR maps indicate where positive or negative charges are beneficial for interaction with the target.

Table 2: Key QSAR Descriptors and Their Significance for Benzoxazole Derivatives

Descriptor Type Example Descriptor Potential Significance for Biological Activity
Physicochemical LogP Influences membrane permeability and target engagement.
Physicochemical Molar Refractivity Relates to the polarizability and dispersion forces in binding.
Steric Steric Fields (CoMFA) Indicates favorable or unfavorable regions for bulky groups.
Electronic Electrostatic Fields (CoMSIA) Highlights areas where electronegative or electropositive groups enhance binding.

This table illustrates the types of descriptors identified through QSAR studies and their general importance.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a flexible molecule like this compound, which features a rotatable bond between the benzoxazole and piperidine rings, MD simulations can provide crucial insights into its conformational preferences and the stability of its interactions with biological targets.

Conformational Analysis: The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond linking the piperidine and benzoxazole moieties. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. In studies of similar heterocyclic systems, such as 2-substituted piperazines, it has been observed that the orientation of substituents can significantly influence the molecule's preferred shape, which in turn affects its biological activity. researchgate.net For the title compound, the methyl group at the 4-position of the piperidine ring likely influences the ring's puckering and the relative orientation of the benzoxazole group.

Ligand-Target Binding Stability: When a ligand binds to a protein, the stability of the resulting complex is critical for its biological effect. MD simulations can be employed to assess this stability by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable binding is often characterized by low and converging RMSD values, indicating that the ligand remains in the binding pocket without significant fluctuations. mdpi.com In research on benzimidazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, providing a rationale for their observed biological activity. mdpi.com Similarly, for this compound, MD simulations could be used to study its binding to a putative target, analyzing the persistence of key interactions like hydrogen bonds and hydrophobic contacts.

Research Findings from Analogous Systems: Studies on related benzoxazole and piperidine-containing compounds have demonstrated the utility of MD simulations. For example, in the investigation of benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2 proteins, MD simulations were performed for 100 nanoseconds to analyze the stability of the ligand-protein complexes. mdpi.com The results showed that the complexes reached equilibrium with minimal fluctuations, suggesting stable binding. mdpi.com Another study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives also utilized computational simulations to model the ligand-protein interactions and understand the mechanism of action. researchgate.netnih.gov These examples highlight the type of data and insights that could be generated for this compound.

Table 1: Representative Data from Molecular Dynamics Simulations of a Ligand-Protein Complex

Simulation ParameterDescriptionExemplary Value/ObservationSignificance
RMSD of LigandRoot-mean-square deviation of the ligand's atomic positions from a reference structure.< 2.0 ÅIndicates the ligand's stability within the binding pocket.
RMSD of Protein BackboneRoot-mean-square deviation of the protein's backbone atoms.Fluctuations settling after 10 nsShows the overall stability of the protein structure upon ligand binding.
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond is maintained.> 75%Identifies key and persistent interactions for binding affinity.
Binding Free Energy (MM/PBSA)Calculated binding free energy of the ligand to the protein.-50 to -100 kcal/molPredicts the affinity of the ligand for the target protein.

Virtual Screening and De Novo Drug Design Strategies Based on this compound Scaffold

The this compound scaffold represents a valuable starting point for the discovery of new bioactive molecules through virtual screening and de novo design. These computational strategies leverage the structural information of the scaffold to explore vast chemical spaces and identify novel compounds with desired properties.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity for a particular target is available, their common structural features can be used to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. This model is then used to screen a database for new compounds that match the model's criteria. For the this compound scaffold, one could search for compounds with a similar arrangement of hydrogen bond donors, acceptors, and hydrophobic features.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a library of compounds to the target's binding site. In studies on benzoxazole derivatives, molecular docking has been successfully used to identify potential inhibitors of enzymes like COX-2 and various kinases. nih.govnih.gov The this compound scaffold could be used as a query in a docking-based virtual screening campaign to identify new potential ligands for a specific target.

De Novo Drug Design: De novo drug design algorithms build novel molecular structures from scratch, often by combining small chemical fragments within the constraints of a target's binding site. nih.gov The this compound scaffold can serve as a core fragment in a de novo design strategy. The algorithm could explore different substitutions on the benzoxazole ring or modifications to the piperidine moiety to optimize binding affinity and other drug-like properties. This approach has the potential to generate highly novel and patentable chemical entities.

Research Findings from Analogous Scaffolds: The power of these techniques has been demonstrated in numerous studies. For instance, a virtual screening of benzimidazole derivatives led to the identification of potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.gov In another example, a scaffold-focused virtual screen was successfully applied to discover novel inhibitors of the mitotic kinase TTK. nih.gov These studies typically involve screening millions of compounds and then selecting a smaller subset for experimental validation.

Table 2: Representative Workflow and Outcomes of a Virtual Screening Campaign

Screening StageMethodologyNumber of CompoundsKey Outcome
Initial LibraryLarge chemical database (e.g., ZINC, Enamine)> 1,000,000Diverse chemical space for screening.
Ligand-Based FilteringPharmacophore modeling or 2D similarity search based on the scaffold.~100,000Enrichment of compounds with desired structural features.
Structure-Based DockingMolecular docking into the target's binding site.~10,000Ranking of compounds based on predicted binding affinity.
Post-Docking AnalysisVisual inspection of binding modes and filtering by drug-like properties.~100Selection of top candidates for experimental testing.
Experimental ValidationIn vitro biological assays.10-20Identification of confirmed "hit" compounds.

Future Research Directions and Translational Potential of 2 4 Methylpiperidin 4 Yl Benzo D Oxazole Derivatives

Exploration of Novel Biological Targets and Therapeutic Indications for 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Analogues

The versatility of the benzoxazole (B165842) core, combined with the piperidine (B6355638) moiety, has given rise to compounds with diverse pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. researchgate.net Future research will likely focus on expanding the therapeutic applications of this compound analogues by exploring novel biological targets.

Initial studies have shown that derivatives with the benzoxazole-piperidine scaffold exhibit significant binding affinities for key receptors in the central nervous system, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, positioning them as potential candidates for new antipsychotic treatments. researchgate.net Furthermore, the structural similarities to known cholinesterase inhibitors suggest that these compounds could be investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The anti-inflammatory properties observed in related benzoxazole derivatives, potentially mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2), open another avenue for therapeutic exploration. nih.gov The broad-spectrum activity of the benzoxazole scaffold also suggests potential for identifying new targets in oncology and infectious diseases. researchgate.netnih.gov

Table 1: Potential Biological Targets and Therapeutic Indications for this compound Analogues

Biological Target(s) Therapeutic Indication Supporting Evidence
Dopamine D2, Serotonin 5-HT1A/5-HT2A Receptors Antipsychotics (e.g., Schizophrenia) Derivatives show high affinity for these receptors. researchgate.net
Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Alzheimer's Disease Rational design based on existing inhibitors shows promise for dual-target inhibition. nih.govnih.gov
Cyclooxygenase-2 (COX-2) Inflammation Related benzoxazole compounds show significant anti-inflammatory activity via COX-2 interaction. nih.gov
Glycine Transporter 1 (GlyT1) Schizophrenia The related 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) scaffold shows high potency and selectivity for GlyT1. mpu.edu.mo
Bacterial & Fungal Enzymes Infectious Diseases Benzoxazole derivatives exhibit a range of antimicrobial and antifungal activities. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Cancer The benzoxazole scaffold is known to inhibit key pathways in tumor angiogenesis. nih.gov

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Rational drug design is crucial for optimizing the therapeutic potential of the this compound scaffold. By employing structure-based design and understanding structure-activity relationships (SAR), researchers can systematically modify the core structure to enhance potency, improve selectivity for the desired target, and fine-tune pharmacological profiles. nih.govnih.gov

Strategies such as bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, have been successfully used to develop potent and selective inhibitors. mpu.edu.mo For instance, the rational modification of the N-benzyl-piperidine structure, inspired by the drug donepezil (B133215), led to the design of new derivatives with dual inhibitory activity against both AChE and BuChE. nih.gov Similarly, the development of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as selective GlyT1 inhibitors was achieved by mimicking the pyridine (B92270) ring of a known compound, RG1678. mpu.edu.mo Introducing different heterocyclic rings, such as 1,2,4-oxadiazole (B8745197), can also improve metabolic stability and potency. ipbcams.ac.cnmdpi.com These approaches allow for the creation of analogues with optimized drug-like properties, including better oral bioavailability and blood-brain barrier penetration. nih.gov

Table 2: Rational Design Strategies for Benzoxazole-Piperidine Derivatives

Design Strategy Objective Example Outcome
Structure-Based Design Enhance binding to specific targets. Modification of N-benzyl-piperidine based on donepezil to create dual AChE/BuChE inhibitors for Alzheimer's disease. nih.gov
Bioisosteric Replacement Improve potency and selectivity. Replacement of a pyridine ring in a known inhibitor led to novel 4-benzoylpiperidine derivatives as potent GlyT1 inhibitors. mpu.edu.mo
Scaffold Hopping Discover novel chemical series with improved properties. Moving from a natural product lead to a 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine scaffold increased DPP-4 inhibition potency by ~7400-fold. nih.gov
Ring Formation Strategy Improve metabolic stability and potency. Designing 1,2,4-oxadiazole derivatives based on a known protease inhibitor complex to create potent antiviral agents. ipbcams.ac.cn

Strategies for Overcoming Existing Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating innovative strategies beyond traditional antibiotics. nih.gov Derivatives of this compound could be developed not just as direct-acting antimicrobials but also as agents that counteract resistance mechanisms.

One promising approach is the development of efflux pump inhibitors (EPIs) . nih.govmdpi.com Many bacteria develop resistance by actively pumping antibiotics out of the cell; EPIs block this mechanism, restoring the efficacy of existing antibiotics when used in combination therapy. nih.govnih.gov Another strategy involves targeting virulence factors or quorum sensing , the communication system bacteria use to coordinate attacks. nih.gov Inhibiting these pathways can disarm pathogens, making them more susceptible to the host's immune system without exerting selective pressure that leads to resistance. nih.gov Furthermore, these compounds could serve as antibiotic adjuvants , enhancing the activity of conventional antibiotics. nih.gov This includes potentially inhibiting enzymes like β-lactamases, which degrade a major class of antibiotics. nih.govmdpi.com

Table 3: Strategies to Combat Antimicrobial Resistance

Strategy Mechanism of Action Potential Application for Benzoxazole-Piperidine Derivatives
Efflux Pump Inhibition Block the expulsion of antibiotics from bacterial cells. Development as adjuvants to be co-administered with antibiotics that are subject to efflux. nih.govnih.gov
Virulence Factor Inhibition Neutralize bacterial toxins or disrupt pathogenic mechanisms. Reduce the capacity of bacteria to cause infection, making them more vulnerable to the immune system. nih.gov
Quorum Sensing (QS) Disruption Interfere with bacterial cell-to-cell communication. Prevent the coordinated expression of virulence factors and biofilm formation. nih.gov
Inhibition of Resistance Enzymes Deactivate enzymes that break down antibiotics (e.g., β-lactamases). Restore the effectiveness of β-lactam antibiotics against resistant strains. nih.govmdpi.com
Biofilm Inhibition Prevent the formation of or disrupt established bacterial biofilms. Target the protective matrix that shields bacteria from antibiotics and host defenses. mdpi.com

Development of Multi-Target Directed Ligands Based on the Benzoxazole-Piperidine Scaffold

Complex multifactorial diseases, such as neurodegenerative disorders, cancer, and certain psychiatric conditions, often involve multiple pathological pathways. nih.govdovepress.com This complexity limits the effectiveness of single-target drugs. Multi-target directed ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously, offer a more holistic therapeutic approach, potentially leading to enhanced efficacy, reduced side effects, and a lower likelihood of drug resistance. researchgate.netdovepress.com

The benzoxazole-piperidine scaffold is an ideal framework for the development of MTDLs. researchgate.net For example, derivatives have been optimized to concurrently bind to dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, creating a desirable profile for an atypical antipsychotic with potentially fewer side effects than existing treatments. researchgate.net In the context of Alzheimer's disease, rational design has yielded N-benzyl-piperidine derivatives that inhibit both AChE and BuChE, which could be more effective as the disease progresses. nih.gov This strategy is gaining traction in drug discovery, with a growing focus on designing single molecules that can modulate several key proteins involved in a disease's progression. nih.govdovepress.com

Table 4: Examples of Multi-Target Directed Ligand Strategies

Disease Area Combined Targets Rationale
Psychosis Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A Aims to achieve antipsychotic efficacy while minimizing motor side effects and improving negative symptoms. researchgate.net
Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Provides broader and more sustained cognitive benefits as BuChE's role becomes more prominent in later stages. nih.gov
Alzheimer's Disease Cholinesterases (ChEs), BACE1, Aβ Aggregation Simultaneously addresses the cholinergic deficit, amyloid plaque formation, and aggregation. nih.gov
Cancer Multiple Tyrosine Kinases (e.g., EGFR, VEGFR) Inhibits multiple signaling pathways involved in tumor growth, proliferation, and angiogenesis to improve efficacy and overcome resistance. nih.govnih.gov

Integration of Advanced Synthetic Technologies with High-Throughput Screening and Computational Methodologies

The discovery and optimization of novel derivatives of this compound can be significantly accelerated by integrating modern technologies. Advanced synthetic methods, such as domino reactions or N-deprotonation–O-SNAr cyclization, enable the efficient and rapid generation of diverse libraries of benzoxazole compounds for screening. nih.gov

High-Throughput Screening (HTS) , particularly diversity-based high-throughput virtual screening (D-HTVS), allows for the rapid evaluation of vast chemical libraries against biological targets. nih.gov This computational approach can identify promising hit compounds from millions of possibilities in a fraction of the time and cost of traditional screening. nih.gov These initial hits are then further analyzed and prioritized using a suite of computational methodologies . Molecular docking studies can predict the binding modes and affinities of ligands to their target proteins, while molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.gov

Table 5: Integration of Modern Drug Discovery Technologies

Technology Application in Drug Discovery Benefit for Benzoxazole-Piperidine Derivatives
Advanced Synthesis Rapid generation of diverse compound libraries. Enables efficient exploration of structure-activity relationships. nih.gov
High-Throughput Virtual Screening (HTVS) Screening of millions of compounds against a target protein. Rapid identification of initial hit compounds with high binding affinity. nih.gov
Molecular Docking Predicting the binding pose and affinity of a molecule to a target. Guides rational design by visualizing key interactions. nih.gov
Molecular Dynamics (MD) Simulations Simulating the movement and interaction of the ligand-protein complex. Assesses the stability of the binding and confirms key interactions over time. nih.gov
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. Prioritizes compounds with better potential for oral bioavailability and safety. nih.gov

Investigation into Potential for Repurposing in Emerging Disease Areas and Neglected Tropical Diseases

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to address urgent medical needs, such as emerging infectious diseases and neglected tropical diseases (NTDs). The broad biological activity of the benzoxazole scaffold makes its derivatives, including this compound analogues, attractive candidates for such investigations.

The established antimicrobial properties of benzoxazoles against various bacteria and fungi suggest their potential utility against the microbial pathogens responsible for many NTDs. researchgate.netnih.gov For example, related heterocyclic compounds have shown activity against Mycobacterium tuberculosis, indicating a possible avenue for developing new anti-tuberculosis agents from this scaffold. nih.gov Additionally, the anti-inflammatory activity demonstrated by some analogues could be beneficial in treating emerging viral diseases where a hyper-inflammatory response contributes significantly to pathology. nih.govnih.gov A systematic screening of a library of this compound derivatives against a panel of pathogens and viruses could uncover unexpected activities and provide a rapid path to new therapeutic options for underserved patient populations.

Table 6: Potential Repurposing Opportunities

Known Biological Activity Potential Repurposing Area Rationale
Antibacterial / Antifungal Neglected Tropical Diseases (e.g., Tuberculosis, Leishmaniasis) The scaffold has shown broad-spectrum antimicrobial activity; related heterocycles are active against M. tuberculosis. researchgate.netnih.gov
Anti-inflammatory Emerging Viral Diseases (e.g., those causing cytokine storms) The ability to modulate inflammatory pathways could mitigate severe disease pathology. nih.govnih.gov
Anticancer Drug-Resistant Cancers Novel mechanisms of action could be effective against tumors that have developed resistance to standard therapies. researchgate.net
Antiparasitic Malaria, Chagas disease The core heterocycle is present in various compounds with demonstrated activity against parasitic organisms.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole?

Answer:
The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and aminophenol precursors. For example:

  • Step 1: React 4-methylpiperidine-4-carboxaldehyde with 2-aminophenol in ethanol under acidic conditions (e.g., glacial acetic acid) via reflux (4–6 hours) to form the benzoxazole core .
  • Step 2: Purify the product via recrystallization using water-ethanol mixtures (yield ~65%) and validate purity via melting point analysis (141–143°C range) .
  • Alternative: Use phosphorus trichloride (PCl₃) or ammonium chloride (NH₄Cl) as catalysts in methanol/water solvents to improve regioselectivity .

Key Challenges:

  • Avoiding over-oxidation of the piperidine ring during reflux.
  • Optimizing solvent polarity to prevent byproducts (e.g., dimerization).

Basic: How is the structure of this compound confirmed experimentally?

Answer:

  • 1H/13C NMR: Identify characteristic peaks:
    • Benzoxazole protons: Aromatic signals at δ 7.2–8.1 ppm (split due to coupling with adjacent substituents) .
    • Piperidine protons: Methyl group resonance at δ 1.2–1.4 ppm and piperidine ring protons at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₃H₁₆N₂O (exact mass: 216.12 g/mol) .
  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C=C (1450–1500 cm⁻¹) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Solvent Effects: Apply the Conductor-like Polarizable Continuum Model (C-PCM) to simulate solvation, critical for biological activity predictions (e.g., dielectric constant ε = 78.4 for water) .
  • Key Findings:
    • The methylpiperidine group increases electron density on the benzoxazole ring, enhancing nucleophilic reactivity .
    • Calculated ionization potential (IP) and electron affinity (EA) align with experimental redox potentials (deviation < 3 kcal/mol) .

Advanced: What thermodynamic parameters govern its stability in coordination complexes?

Answer:

  • Experimental Approach: Synthesize platinum(II) complexes (e.g., [PtCl₂(btbo)]) and analyze via isothermal titration calorimetry (ITC):
    • ΔH° (Enthalpy): –45 to –60 kJ/mol (exothermic ligand binding) .
    • ΔS° (Entropy): +120 to +150 J/mol·K (favorable conformational changes upon coordination) .
  • Computational Validation: Compare experimental ΔG° (–25 to –30 kJ/mol) with DFT-derived Gibbs free energy (error margin < 5%) .

Basic: What biological assays evaluate its antifungal or anticancer potential?

Answer:

  • Antifungal Testing:
    • Protocol: Disk diffusion assay against Botrytis cinerea and Fusarium oxysporum; compare inhibition zones with Captan (commercial fungicide) .
    • Results: Analogues like 2-((4-methylbenzyl)thio)benzo[d]thiazole show IC₅₀ values of 12–18 μM .
  • Anticancer Screening:
    • VEGFR-2 Inhibition: Competitive ELISA assays using recombinant kinase domains (IC₅₀ < 50 nM for benzo[d]oxazole derivatives) .
    • Cytotoxicity: MTT assays on HeLa cells (EC₅₀ ~20 μM) .

Advanced: How do substituents on the piperidine ring influence its photophysical properties?

Answer:

  • Methodology: Synthesize derivatives with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups and measure fluorescence quantum yield (Φ) .
  • Findings:
    • Methyl group (CH₃): Enhances Φ by 15% due to steric protection of the excited state .
    • Trifluoromethyl (CF₃): Reduces Φ by 20% via heavy atom effect but improves photostability .
  • Computational Insight: Time-dependent DFT (TD-DFT) predicts emission wavelengths within 10 nm of experimental data .

Basic: What solvent systems optimize its crystallization?

Answer:

  • Preferred Solvents: Ethanol-water (3:1 v/v) for high-purity crystals (≥95% by HPLC) .
  • Avoid: DMSO (causes solvate formation) and chloroform (poor solubility at RT) .
  • Crystallography: Single-crystal X-ray diffraction confirms planar benzoxazole core and chair conformation of the piperidine ring .

Advanced: How is its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) modulated?

Answer:

  • Catalytic System: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C .
  • Substrate Scope:
    • Electron-deficient aryl boronic acids: Yield >80% for –NO₂ or –CN substituents .
    • Steric hindrance: 2,6-Disubstituted boronic acids reduce yield to <40% .
  • Mechanistic Study: DFT calculations show oxidative addition is rate-limiting (ΔG‡ = 25–30 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.